1-(difluoromethyl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule for various applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-1H-indole-3-carbonitrile typically involves the introduction of the difluoromethyl group into the indole ring. One common method is the difluoromethylation of indole derivatives using difluoromethylating agents such as bromodifluoromethane or difluoromethyl sulfone. The reaction is usually carried out under basic conditions with a suitable base like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
1-(difluoromethyl)-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its stability and bioavailability.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(trifluoromethyl)-1H-indole-3-carbonitrile
- 1-(chloromethyl)-1H-indole-3-carbonitrile
- 1-(bromomethyl)-1H-indole-3-carbonitrile
Uniqueness
1-(difluoromethyl)-1H-indole-3-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to trifluoromethyl and chloromethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(difluoromethyl)indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEWZISIMSQZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.